molecular formula C10H13NO3 B8534108 Methyl 5-(2-hydroxypropan-2-yl)pyridine-3-carboxylate

Methyl 5-(2-hydroxypropan-2-yl)pyridine-3-carboxylate

Cat. No. B8534108
M. Wt: 195.21 g/mol
InChI Key: UPVZUVYISQEBGY-UHFFFAOYSA-N
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Patent
US09382226B2

Procedure details

A mixture of the title compound from Step A (1.99 g, 9.21 mmol), palladium acetate (0.041 g, 0.041 Xantphos (0.213 g, 0.368 mmol), methanol (3.73 mL, 92.1 mmol), and triethylamine (18.33 mL, 132.0 mmol) was stirred under an atmosphere of carbon monoxide at 70° C. overnight. The reaction was then cooled to room temperature, diluted with ethyl acetate, filtered through CELITE© and concentrated under reduced pressure. Purification by flash chromatography on silica gel (30% ethyl acetate in hexanes) provided the title compound: LCMS m/z 195.99 [M+H]+; 1H NMR (500 MHz, CDCl3) δ 9.09 (d, J=1.8 Hz, 1 H), 8.92 (d, J=2.2 Hz, 1 H), 8.41 (t, J=2.0 Hz, 1 H), 3.96 (s, 3 H), 2.27 (br s, 1 H), 1.64 (s, 6 H).
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
0.213 g
Type
reactant
Reaction Step One
Quantity
3.73 mL
Type
reactant
Reaction Step One
Quantity
18.33 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:8]([OH:11])([CH3:10])[CH3:9])[CH:5]=[N:6][CH:7]=1.CC1(C)C2[C:34](=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)[O:33][C:15]2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.C[OH:55].C(N(CC)CC)C>C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[OH:11][C:8]([C:4]1[CH:3]=[C:2]([C:15]([O:33][CH3:34])=[O:55])[CH:7]=[N:6][CH:5]=1)([CH3:10])[CH3:9] |f:5.6.7|

Inputs

Step One
Name
Quantity
1.99 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)C(C)(C)O
Name
Quantity
0.213 g
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
3.73 mL
Type
reactant
Smiles
CO
Name
Quantity
18.33 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of carbon monoxide at 70° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through CELITE©
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (30% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC(C)(C)C=1C=C(C=NC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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